molecular formula C12H18ClNO3 B13508103 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride

2-Amino-5-(benzyloxy)pentanoic acid hydrochloride

Cat. No.: B13508103
M. Wt: 259.73 g/mol
InChI Key: YQUBLLGFQUXQNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxyvaleric acid and benzyl bromide.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 5-hydroxyvaleric acid and benzyl bromide, forming 5-(benzyloxy)valeric acid.

    Amination: The next step involves the amination of 5-(benzyloxy)valeric acid using ammonia or an amine source to introduce the amino group at the 2-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-5-(benzyloxy)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-(benzyloxy)pentanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors or ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

2-Amino-5-(benzyloxy)pentanoic acid hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-amino-5-phenylmethoxypentanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H

InChI Key

YQUBLLGFQUXQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C(=O)O)N.Cl

Origin of Product

United States

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